2-氨基-α-甲基-α-(2-甲基丙基)苯甲醇

描述

Molecular Structure Analysis

The molecular structure of “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” is not explicitly provided in the sources .Chemical Reactions Analysis

Specific chemical reactions involving “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” are not mentioned in the sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” are not detailed in the sources .科学研究应用

Anticancer Applications

The compound has been used in the synthesis of new anticancer ruthenium(II/III) complexes . These complexes have shown promising chemotherapeutic potential. They interact with DNA, revealing intercalation of both the Hapbim ligand and the Ru complexes . The most potent compound against cancer cells was found to induce apoptosis and cause cell-cycle arrest in the G2/M phase .

Solid-Phase Synthesis

The compound has been used in the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides . These structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .

Pharmacological Activity

The compound has demonstrated significant pharmacological activity when combined with other BT-type compounds . For example, Riluzole and Phortress, which are BT-type compounds, have shown significant pharmacological activity .

Densitometric Determination

The compound is used for the densitometric determination of flavonoids . This application is important in the field of analytical chemistry, where accurate and precise measurements are crucial.

TRP Activator

The compound is also used as a TRP activator . This application is significant in the field of neuroscience, as TRP channels play a key role in sensory perception.

6. Manipulation of Intracellular Calcium Ion Release The compound is used to manipulate intracellular release of calcium ions . This is important in cellular signaling and can have implications in various biological processes.

作用机制

Target of Action

Compounds with similar structures have been found to interact with enzymes such as histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase . These enzymes play crucial roles in cellular processes such as gene expression and signal transduction .

Mode of Action

For instance, it might inhibit the enzymatic activity of its targets, leading to changes in cellular processes such as gene expression and signal transduction .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways such as tryptophan, vitamin b6, and purine metabolism . These pathways are involved in various cellular functions, including protein synthesis, energy production, and DNA replication.

Result of Action

Compounds with similar structures have been found to exhibit antiproliferative activities against certain cancer cell lines . This suggests that 2-(2-aminophenyl)-4-methylpentan-2-ol might also have potential anticancer effects.

安全和危害

未来方向

属性

IUPAC Name |

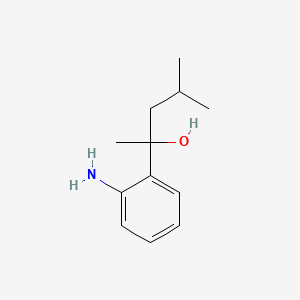

2-(2-aminophenyl)-4-methylpentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)8-12(3,14)10-6-4-5-7-11(10)13/h4-7,9,14H,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPRCXZSMIWMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C1=CC=CC=C1N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2587400.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2587402.png)

![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B2587414.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2587416.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2587417.png)

![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2587419.png)